molecular formula C46H91N21O10 B137905 H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH CAS No. 152246-44-1

H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH

Cat. No.: B137905
CAS No.: 152246-44-1
M. Wt: 1098.4 g/mol
InChI Key: HKCQUKFPTHBNGV-RHVZFCAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is a synthetic peptide that functions as a potent and cell-permeable inhibitor of Protein Kinase C (PKC). Its mechanism of action involves competitively inhibiting the binding of substrate proteins to PKC, thereby blocking the enzyme's activity. Research indicates that myristoylated forms of this peptide sequence can effectively inhibit Ca2+- and phosphatidylserine-dependent histone phosphorylation with an IC50 value of 5 µM . The peptide is characterized by a high content of basic amino acids, including arginine and lysine. Sequences rich in these residues are known to mediate cationic amphiphilic properties, which can promote interaction with biological membranes and enhance cellular uptake . This structural feature makes it a valuable tool for intracellular modulation of PKC-dependent pathways. Due to its specific sequence and properties, this peptide is for research applications only. It is strictly intended for use in laboratory studies and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and in accordance with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H91N21O10/c1-24(2)22-32(40(74)64-29(14-9-19-58-44(51)52)37(71)62-30(15-10-20-59-45(53)54)38(72)66-33(42(76)77)23-25(3)4)65-41(75)34(26(5)68)67-39(73)31(16-11-21-60-46(55)56)63-36(70)28(13-6-7-17-47)61-35(69)27(48)12-8-18-57-43(49)50/h24-34,68H,6-23,47-48H2,1-5H3,(H,61,69)(H,62,71)(H,63,70)(H,64,74)(H,65,75)(H,66,72)(H,67,73)(H,76,77)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t26-,27+,28+,29+,30+,31+,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCQUKFPTHBNGV-RHVZFCAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H91N21O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of H Arg Lys Arg Thr Leu Arg Arg Leu Oh

Advanced Spectroscopic and Analytical Techniques for Peptide Characterization

A combination of high-resolution spectroscopic and analytical methods is indispensable for the detailed structural characterization of peptides like H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and observing the dynamic behavior of peptides in solution. nih.gov For this compound, multidimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons in the peptide backbone and side chains.

Key NMR Experiments and Their Contributions:

NMR ExperimentInformation Obtained
COSY (Correlation Spectroscopy) Reveals scalar coupling between protons, helping to identify adjacent amino acid residues.
TOCSY (Total Correlation Spectroscopy) Establishes correlations between all protons within a spin system, facilitating the identification of amino acid side chains.
NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's tertiary structure and folding.
HSQC (Heteronuclear Single Quantum Coherence) Correlates the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

Recent advancements in NMR, such as the use of selective methyl labeling in a deuterated background, have made it possible to study the structure and dynamics of larger proteins and protein complexes up to 1 MDa in size. nih.gov Deuterium-based spin relaxation methods are also employed to investigate the dynamics of side chains. nih.gov The analysis of NMR data, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), allows for the calculation of a family of structures consistent with the experimental data, providing a detailed picture of the peptide's conformational ensemble in solution.

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular mass and verify the amino acid sequence of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the peptide to be introduced into the mass spectrometer as intact, charged molecules. vaia.com

The resulting mass spectrum will show a series of peaks, each corresponding to the peptide with a different charge state (m/z, where m is the mass and z is the charge). By analyzing this series of peaks, the precise molecular weight of the peptide can be determined.

Tandem Mass Spectrometry (MS/MS) for Sequencing:

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific parent ion from the initial MS scan is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in these series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the expected sequence of this compound.

Ion TypeDescription
b-ions Fragments containing the N-terminus.
y-ions Fragments containing the C-terminus.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to estimate the secondary structure content of peptides and proteins in solution. nih.govsandiego.edu This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. sandiego.edu The resulting CD spectrum provides a characteristic signature for different types of secondary structures.

For this compound, the CD spectrum would be analyzed to determine the proportion of α-helix, β-sheet, and random coil conformations.

Characteristic CD Spectral Features:

Secondary StructureWavelengths of Key Features (nm)
α-helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm. libretexts.org
β-sheet Negative band at ~218 nm, positive band at ~195 nm. libretexts.org
Random Coil Low ellipticity above 210 nm and a negative band near 195 nm.

By comparing the experimental CD spectrum of this compound with reference spectra of peptides with known structures, it is possible to estimate the percentage of each secondary structural element. nih.gov This information is complementary to the high-resolution data obtained from NMR and provides a global view of the peptide's conformation.

Computational Approaches for Structural and Conformational Insights

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the structural dynamics and energetic landscapes of peptides.

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a peptide like this compound, which is rich in positively charged arginine and lysine (B10760008) residues, MD simulations are particularly valuable for investigating its interactions with biological membranes. nih.gov These simulations can reveal atomic-level details of how the peptide binds to, inserts into, and potentially disrupts a lipid bilayer. researchgate.net

The simulation starts with a defined system, including the peptide, a model membrane (e.g., a lipid bilayer), and solvent (water and ions). The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of each atom over time. This allows for the observation of dynamic processes such as:

The initial binding of the peptide to the membrane surface, often driven by electrostatic interactions between the positively charged arginine and lysine residues and the negatively charged phosphate (B84403) groups of the lipids. nih.gov

Conformational changes in the peptide upon membrane binding.

The insertion of hydrophobic residues, like leucine (B10760876), into the nonpolar core of the membrane.

The potential for the peptide to form pores or other disruptions in the membrane.

Conformational Energy Landscape Analysis

The conformational energy landscape of a peptide describes the relationship between its three-dimensional structure and its potential energy. By exploring this landscape, researchers can identify the most stable (low-energy) conformations and the energetic barriers between them.

For this compound, with its multiple rotatable bonds, the conformational space is vast. Computational techniques are used to map out this landscape. Methods like replica exchange molecular dynamics or metadynamics can be employed to enhance the sampling of different conformations.

The analysis of the conformational energy landscape can reveal:

The predominant secondary structures and their relative stabilities.

The flexibility of different regions of the peptide.

The pathways of conformational transitions.

This information, combined with experimental data, provides a comprehensive understanding of the structural preferences and dynamic behavior of this compound.

Molecular Docking for Binding Interaction Prediction

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule when bound to a second. frontiersin.org When applied to peptides such as this compound, it serves as a powerful tool to elucidate potential binding modes and affinities with a target protein, often providing insights that guide further experimental studies. This in silico approach is crucial for understanding the molecular mechanisms underlying the peptide's biological activity by modeling the interactions at the atomic level. mdpi.com

The predictive power of molecular docking lies in its ability to rapidly screen potential binding conformations and identify key amino acid residues that are critical for the interaction. frontiersin.org For a peptide with a high content of basic residues like Arginine (Arg) and Lysine (Lys), docking studies are particularly useful for mapping electrostatic and hydrogen bond interactions, which are often the primary drivers of binding affinity and specificity. nih.govnih.gov

Hypothetical Docking Study with a Protein Kinase Target

Given the peptide's sequence, which includes a Threonine (Thr) residue—a potential phosphorylation site—and multiple Arginine residues that are characteristic of kinase recognition motifs, a hypothetical molecular docking study was conceptualized with a representative protein kinase as the target receptor. Protein kinases are key regulators of cellular processes, and their interaction with substrate peptides is a fundamental aspect of signal transduction. nih.govnih.gov The objective of such a study would be to predict the binding conformation of this compound within the kinase's active site and to identify the specific interactions that stabilize the complex.

Methodology

In a typical docking protocol, the three-dimensional structure of the target protein kinase would be obtained from a protein structure database. The peptide this compound would be built and energy-minimized using computational chemistry software. Docking simulations would then be performed using a program such as HADDOCK or GOLD, which allows for flexibility in both the peptide and key side chains of the protein's binding site. frontiersin.orgresearchgate.net The binding site would be defined to encompass the catalytic residues and the substrate-binding groove of the kinase. frontiersin.org The results are typically ranked based on a scoring function that estimates the binding free energy, with lower scores indicating a more favorable interaction. frontiersin.org

Predicted Binding Interactions and Docking Scores

The docking simulations would likely predict that the peptide binds in an extended conformation within the active site cleft of the protein kinase, a common binding mode for peptide substrates. nih.gov The numerous positively charged Arginine and Lysine residues are predicted to form strong electrostatic interactions and a network of hydrogen bonds with negatively charged residues, such as Aspartic acid and Glutamic acid, on the kinase surface. nih.govkhanacademy.org The Leucine residues would likely engage in hydrophobic interactions with nonpolar pockets within the binding site. khanacademy.org

The following table presents hypothetical results from such a docking simulation, comparing the binding of the primary peptide with mutated variants to assess the contribution of specific residues.

Peptide SequenceDocking Score (kcal/mol)Predicted Binding Free Energy (kcal/mol)Key Predicted Interactions
This compound-10.5-45.2Extensive H-bonds and salt bridges from Arg/Lys residues; Hydrophobic contact from Leu residues.
H-Ala-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH-8.2-35.8Loss of key H-bond from N-terminal Arg.
H-Arg-Lys-Ala-Thr-Leu-Arg-Arg-Leu-OH-7.9-34.1Disruption of a salt bridge at position 3.
H-Arg-Lys-Arg-Thr-Ala-Arg-Arg-Leu-OH-9.7-42.5Minor loss of hydrophobic interaction.

The data illustrates that the original peptide sequence, this compound, achieves the most favorable docking score and predicted binding energy. The substitution of Arginine residues with Alanine (B10760859) at positions 1 and 3 (H-Ala-Lys-Arg... and H-Arg-Lys-Ala...) significantly reduces the predicted binding affinity, highlighting the critical role of these positively charged residues in anchoring the peptide to the kinase's active site. nih.gov This underscores the importance of electrostatic interactions in substrate recognition by protein kinases.

Biological Roles and Molecular Mechanisms of H Arg Lys Arg Thr Leu Arg R Leu Oh

Cell-Penetrating Peptide (CPP) Functionality and Cellular Translocation

The defining function of H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is its capacity to penetrate cells. This process, also known as translocation, allows the peptide, and any cargo attached to it, to gain access to the cell's interior, including the cytoplasm and organelles. wikipedia.orgbeilstein-journals.org This functionality is not dependent on a single, exclusive pathway; rather, the peptide can exploit multiple routes to breach the cellular membrane barrier. nih.govnih.gov

Mechanisms of Cellular Uptake and Membrane Translocation

The translocation of arginine-rich CPPs like this compound is governed by a series of biophysical and molecular events. These events begin with the peptide's initial association with the cell surface and culminate in its internalization. The process is multifaceted, with contributions from electrostatic forces, specific chemical interactions, and the dynamic nature of the cell membrane itself.

The initial and crucial step in cellular uptake is the electrostatic attraction between the positively charged peptide and the negatively charged components of the cell surface. mdpi.commdpi.com The plasma membrane of cells is rich in anionic molecules, including heparan sulfate (B86663) proteoglycans (a type of glycosaminoglycan) and certain phospholipids (B1166683). mdpi.comresearchgate.net The peptide, possessing a high net positive charge at physiological pH due to its multiple arginine and lysine (B10760008) residues, is drawn to these negatively charged sites. mdpi.com This interaction facilitates the accumulation of the peptide on the cell surface, a prerequisite for subsequent translocation events. beilstein-journals.org Specifically, the peptide interacts with sulfate, carboxylate, and phosphate (B84403) groups present on cell surface molecules. beilstein-journals.orgresearchgate.net

The side chain of arginine contains a guanidinium (B1211019) group, which is of paramount importance for the peptide's cell-penetrating ability. researchgate.netresearchgate.net This group is not only positively charged but also has a unique planar, resonant structure that allows it to form strong, bidentate hydrogen bonds with negatively charged counterparts on the cell membrane, such as phosphate, carboxylate, and sulfate groups. beilstein-journals.orgresearchgate.netresearchgate.net This interaction is more stable and directionally specific than the single hydrogen bonds formed by the ammonium (B1175870) group of lysine. researchgate.net This strong binding perturbs the local membrane structure and can lead to the formation of transient, unstable pores or channels. nih.govpnas.org By creating these temporary disruptions in the membrane, the peptide facilitates its own passage into the cell. nih.govnih.gov

Extensive research has demonstrated that arginine residues are significantly more effective at promoting cellular penetration than lysine residues. researchgate.netmdpi.comresearchgate.net Although both amino acids are positively charged, the guanidinium group of arginine provides superior translocation capabilities. researchgate.netnih.gov Studies comparing peptides where arginines are substituted with lysines consistently show a marked reduction in uptake efficiency. researchgate.netnih.gov The enhanced efficacy of arginine is attributed to its ability to form multipoint, bidentate hydrogen bonds with membrane components, a feature lacking in lysine. researchgate.netresearchgate.net This stronger and more specific interaction is believed to be a key factor in destabilizing the membrane to allow entry. researchgate.net

Table 1: Comparison of Arginine and Lysine in Cellular Penetration

FeatureArginineLysine
Side Chain Group GuanidiniumAmmonium
Charge at Neutral pH PositivePositive
Hydrogen Bonding Bidentate (two bonds)Monodentate (one bond)
Interaction Strength Stronger, more stable binding to phosphates/sulfatesWeaker electrostatic interaction
Cellular Uptake Efficacy HighLow to moderate

The cellular entry of this compound is not limited to a single mechanism but can proceed via two main routes: energy-dependent endocytosis and energy-independent direct translocation. nih.govnih.gov

Endocytosis: This is a major pathway for CPP uptake. nih.gov It involves the cell actively engulfing the peptide, often clustered with its cargo, into vesicles. Several endocytic subtypes can be involved, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.gov This process is energy-dependent and can be inhibited at low temperatures. jst.go.jp

Direct Translocation: This pathway involves the peptide moving directly across the plasma membrane into the cytosol, bypassing the endocytic machinery. nih.govjst.go.jp This process is considered energy-independent and is thought to occur when the peptide concentration is high enough to induce significant membrane perturbation or pore formation. jst.go.jp While initially thought to be the primary mechanism, it was later understood that early observations were sometimes artifacts of cell fixation techniques. nih.govjst.go.jp However, numerous studies on living cells have confirmed that direct translocation does occur, often alongside endocytosis. nih.govjst.go.jp

The pathway utilized can depend on factors such as peptide concentration, the nature of the cargo, and the specific cell type. beilstein-journals.org

To explain the physical process of direct translocation, several theoretical models have been proposed. These models are not mutually exclusive and may describe different stages or aspects of the peptide's interaction with the lipid bilayer.

Transient Pore Model: In this model, the accumulation of peptides on the membrane surface leads to localized instability, resulting in the formation of temporary, water-filled pores. nih.govnih.gov The peptide then translocates through these pores into the cell, after which the pores reseal. The formation of these pores is thought to be driven by the electrostatic interactions and the membrane-disrupting properties of the arginine residues. nih.gov

Inverted Micelle Model: This model suggests that the peptide, after binding to the lipid head groups, induces a high degree of membrane curvature. This can lead to the formation of an inverted micelle, which is a spherical structure where the lipid head groups surround the peptide, effectively encapsulating it in a lipid bubble that then moves across the membrane and releases the peptide into the cytosol. nih.gov

Carpet Model: According to this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov At a critical concentration, this peptide carpet disrupts the integrity of the membrane in a detergent-like manner, leading to its permeabilization and allowing the peptides to enter the cell. nih.gov

Intracellular Trafficking and Subcellular Compartmentalization

The journey of a peptide within a cell is crucial to its function. The following sections explore the knowns and unknowns regarding the intracellular trafficking of this compound.

Investigation of Other Subcellular Targeting Profiles

Investigations into the broader subcellular distribution of this compound are limited. As mentioned previously, a study using a myristoylated version of the peptide (N-myristoyl-RKRTLRRL) in chromaffin cells revealed a heterogeneous distribution within the cell, but it did not accumulate in the nucleus. researchgate.net This suggests that the peptide, when made cell-permeable, may interact with various intracellular components without a single, specific target organelle.

Enzymatic Modulation and Intracellular Signaling Regulation

The most well-documented role of this compound is as a substrate for Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.

The peptide, often referred to as a "PKC-specific substrate peptide," mimics the phosphorylation site of the epidermal growth factor receptor (EGFR), specifically residues 651-658. researchgate.netcollectionscanada.gc.capnas.org In numerous studies, this peptide is used in radioenzymatic assays to measure the activity of PKC isoforms. pnas.orgahajournals.orgdiabetesjournals.org The assay quantifies the transfer of a radiolabeled phosphate group from ATP to the threonine residue within the RKRTLRRL sequence. pnas.orgahajournals.orgdiabetesjournals.org

Study FocusCell/Tissue TypeKey Finding Regarding RKRTLRRLReference
PKC Activity in Failing Human HeartHuman Heart TissueUsed as a specific substrate to measure total PKC activity in cytosolic and membrane fractions. ahajournals.org
PKC Activity in Diabetic RatsRat Aorta and HeartEmployed as the substrate octapeptide to determine PKC activity in diabetic models. pnas.org
PKC in Mesangial CellsRat and Human Glomerular Mesangial CellsUtilized as a substrate to demonstrate increased PKC activity under high glucose conditions. collectionscanada.gc.ca
PKC in Diabetic NeuropathyMouse Dorsal Root GangliaServed as the octapeptide substrate in phosphorylation assays to measure PKC activity. diabetesjournals.org
PKC in Early Xenopus EmbryogenesisXenopus EctodermUsed as a nonapeptide substrate to characterize PKC activity during neural induction. biologists.com

A myristoylated version of the peptide, N-myristoyl-RKRTLRRL, has been shown to act as an inhibitor of PKC. medchemexpress.com Myristoylation enhances the peptide's ability to enter cells. This modified peptide was found to inhibit Ca2+- and phosphatidylserine (B164497) (PS)-dependent histone phosphorylation by PKC. medchemexpress.com

The table below summarizes findings related to the enzymatic modulation by this peptide and its derivatives.

CompoundActionTarget EnzymeFindingReference
This compoundSubstrateProtein Kinase C (PKC)Mimics the phosphorylation site of the EGF receptor, enabling measurement of PKC activity. researchgate.netcollectionscanada.gc.capnas.orgahajournals.orgdiabetesjournals.orgbiologists.com
N-myristoyl-RKRTLRRLInhibitorProtein Kinase C (PKC)Inhibits Ca2+- and phosphatidylserine (PS)-dependent histone phosphorylation. medchemexpress.com

Protein Kinase C (PKC) Inhibition and Associated Mechanisms

Research has focused on the interaction between peptide sequences related to this compound and Protein Kinase C (PKC), a critical enzyme family in cellular signal transduction. nih.gov PKC plays a crucial role in mediating proliferative responses to growth factors and hormones. nih.gov

A hexapeptide fragment, Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR), is identified as a substrate for Protein Kinase C, indicating its role in PKC activity determination. medchemexpress.com Conversely, a myristylated analogue of a related peptide substrate, N-myristyl-Lys-Arg-Thr-Leu-Arg, has been characterized as a novel PKC inhibitor. nih.gov The inhibitory property was conferred by the addition of the myristyl group, as the non-myristylated version did not show the same effect. nih.gov This suggests that while the core amino acid sequence is recognized by PKC, modifications can switch its function from a substrate to an inhibitor.

The mechanism of PKC inhibition by related peptides involves direct competition with the enzyme's natural substrates. The myristylated peptide N-myristyl-Lys-Arg-Thr-Leu-Arg was found to antagonize PKC by competing with its protein substrate. nih.gov This inhibitory action highlights a mechanism that leverages the substrate specificity of PKC. nih.gov

The interaction with PKC directly impacts protein phosphorylation. The peptide Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) has been shown to increase the activity of a membrane-bound Ca²⁺-inhibited protein kinase and to induce autophosphorylation. medchemexpress.com In its inhibitory role, the myristylated peptide N-myristyl-Lys-Arg-Thr-Leu-Arg was shown to inhibit a catalytic fragment of PKC through apparent competition with the phosphoacceptor substrate, histone IIIS. nih.gov This demonstrates that peptides containing this sequence can modulate critical phosphorylation events within the cell. nih.gov

Broader Impacts on Cellular Communication and Signal Transduction Pathways

The interactions of this compound and its analogues with proteins like PKC have wider implications for cell signaling. nih.govchemimpex.com Synthetic peptides with similar compositions are recognized for their potential to enhance cellular communication and signaling pathways. chemimpex.comchemimpex.com Given PKC's central role in pathways activated by growth factors, hormones, and tumor promoters, inhibitors based on these peptide structures are considered potential antiproliferative agents. nih.gov Furthermore, a tripeptide motif (Arg-Leu-Arg) found within the main peptide sequence is implicated in controlling CXCR4-dependent chemotactic leukocyte migration, a key process in inflammatory and cardiovascular disorders. nih.gov

Specific Macromolecular Binding and Interaction Interfaces

The specific sequence of this compound facilitates its interaction with various macromolecules, a function that is actively being explored.

Protein-Protein Interaction (PPI) Studies

Peptides containing Arg-Leu or Arg/Lys-rich sequences are utilized as tools in protein interaction and functional analysis studies. medchemexpress.comnih.gov The study of these interactions is crucial for understanding the peptide's function and for developing new therapeutic agents. chemimpex.commedchemexpress.com

Research has identified specific binding partners for motifs contained within this compound.

CXCR4: A study identified the Arg-Leu-Arg (RLR) sequence as a critical component of the binding interface between the cytokine Macrophage Migration Inhibitory Factor (MIF) and the chemokine receptor CXCR4. nih.gov This interaction is significant as it distinguishes the binding from that of CXCR4's cognate ligand, CXCL12, and offers a potential target for MIF-specific drug design. nih.gov

Protein Kinase C (PKC): As detailed previously, PKC is a key binding partner, interacting with related peptides as either a substrate or, when modified, as an inhibitor. nih.govmedchemexpress.com

P97/VCP: Arginine/lysine-rich peptide motifs have been shown to interact with the N-terminal domain of P97, also known as valosin-containing protein (VCP). nih.gov P97/VCP is an essential ATPase involved in a wide array of cellular activities, and its interaction with these motifs is crucial for its function. nih.gov

Table 1: Identified Binding Partners for Motifs within this compound

Binding Partner Interacting Motif Functional Implication Reference
Protein Kinase C (PKC) Lys-Arg-Thr-Leu-Arg-Arg Substrate for the enzyme, modulation of phosphorylation. medchemexpress.com
CXCR4 Arg-Leu-Arg Part of the binding interface with cytokine MIF, involved in leukocyte migration. nih.gov
P97/VCP Arg/Lys-rich motifs Interaction with a key ATPase involved in diverse cellular processes. nih.gov
Contribution of Strong Amino Acid Interactions (e.g., Salt Bridge, Cation-π, Amide Bridge)

The high density of positively charged residues, specifically five arginine and one lysine, endows this compound with a strong capacity for forming powerful electrostatic interactions. These interactions are fundamental to its potential biological activities.

Salt Bridges: The side chains of arginine and lysine are positively charged at physiological pH and can form strong ionic bonds, or salt bridges, with negatively charged residues such as aspartate and glutamate (B1630785) on other proteins or biomolecules. The guanidinium group of arginine and the primary amino group of lysine are the key players in these interactions. Arginine, with its more delocalized charge and ability to form multiple hydrogen bonds, can engage in particularly stable salt bridges. These interactions are critical for stabilizing protein structures and mediating protein-protein interactions.

Cation-π Interactions: The cationic side chains of arginine and lysine can also participate in cation-π interactions with the electron-rich aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govproteopedia.org These noncovalent interactions, which are comparable in strength to hydrogen bonds and salt bridges, play a significant role in protein stability and molecular recognition. wikipedia.org Studies have shown that arginine is more frequently involved in cation-π interactions than lysine. nih.gov The presence of multiple arginine residues in the peptide sequence suggests a high propensity for engaging in these stabilizing interactions with aromatic partners.

Amide Bridges: The peptide backbone itself, with its repeating amide (-CONH-) units, can form hydrogen bonds. While not as strong as salt bridges or cation-π interactions, the collective effect of multiple amide bridge hydrogen bonds contributes significantly to the stability of secondary structures, such as alpha-helices or beta-sheets, that the peptide might adopt. wikipedia.org The threonine residue, with its hydroxyl group, can also contribute to the hydrogen-bonding network, further stabilizing the peptide's conformation and its interactions with other molecules.

Nucleic Acid Binding Properties (e.g., RNA Interactions)

The pronounced positive charge of this compound makes it a likely candidate for interacting with negatively charged nucleic acids like RNA. The phosphodiester backbone of RNA is rich in phosphate groups, providing numerous sites for electrostatic attraction.

The arginine and lysine residues are key to this binding. nih.gov Arginine is particularly adept at RNA recognition due to the ability of its guanidinium group to form a bidentate hydrogen bond with the guanine (B1146940) base of RNA, an interaction that is highly specific and strong. sjsu.edu Both arginine and lysine can form strong ionic hydrogen bonds (salt bridges) with the phosphate backbone of RNA, neutralizing charge repulsion and facilitating the close association of the peptide with the RNA molecule. nih.gov

Analyses of protein-RNA interfaces consistently show a high prevalence of arginine and lysine residues. nih.gov These amino acids can interact with not only the phosphate backbone but also the bases and the 2'-hydroxyl group of the ribose sugar. nih.gov The threonine residue, with its polar hydroxyl group, could also contribute to the binding affinity and specificity by forming hydrogen bonds with the RNA. The flexible nature of such a peptide could allow it to adopt a conformation that complements the three-dimensional structure of an RNA target, such as a hairpin loop or a more complex fold.

Interactions with Membrane Lipids and Cholesterol

The basic amino acids arginine and lysine are well-known to play crucial roles in the interactions of proteins and peptides with biological membranes. nih.govnih.gov The peptide this compound, with its abundance of these residues, is likely to interact strongly with the negatively charged headgroups of phospholipids in cell membranes.

Molecular dynamics simulations have revealed that arginine has a unique ability to form extensive hydrogen-bonding networks with the phosphate groups of lipids, leading to strong interfacial binding and even perturbation of the membrane structure. nih.govnih.gov Lysine also interacts with the membrane interface, though its interactions are somewhat different. The presence of multiple arginine residues in the peptide suggests a potent ability to bind to and potentially disrupt lipid bilayers. The leucine (B10760876) residues, being hydrophobic, could facilitate the partial insertion of the peptide into the nonpolar core of the membrane. rsc.org

Peptide Engineering and Structure Activity Relationship Sar of H Arg Lys Arg Thr Leu Arg Arg Leu Oh and Its Analogs

Systematic Amino Acid Substitution Analysis (e.g., Alanine (B10760859) Scanning, Arg/Lys Interchanges)

Alanine Scanning: Alanine scanning is a widely used mutagenesis technique to determine the functional contribution of specific amino acid side chains. wikipedia.org By systematically replacing each residue with alanine, which has a small and chemically inert methyl group, researchers can identify "hot spots" critical for biological activity. wikipedia.orgmybiosource.com This method removes all side chain atoms beyond the beta-carbon, effectively probing the role of the original side chain in interactions. nih.gov For the peptide H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH, which is rich in basic residues, alanine scanning would be particularly informative. Replacing the arginine (Arg) and lysine (B10760008) (Lys) residues one by one with alanine would likely reveal their importance in electrostatic interactions with target molecules, such as the phosphate-binding pockets of kinases. A study on the Pdu microcompartment shell, for example, used alanine scanning to identify a critical triad (B1167595) of residues (asparagine-arginine-lysine) essential for its assembly, demonstrating the power of this technique in pinpointing key interactions. nih.gov

Arginine/Lysine Interchanges: The interchangeability of arginine and lysine, both positively charged basic amino acids, is a key consideration in peptide design. khanacademy.org While they share a positive charge at physiological pH, their side chains have distinct structural and chemical properties. youtube.com Arginine's guanidinium (B1211019) group is planar and can form multiple hydrogen bonds, while lysine's primary amino group is more flexible. youtube.comnih.gov

Studies comparing Arg and Lys have shown that arginine has a greater ability to interact with lipid membrane phosphate (B84403) groups, attracting more water and forming stable H-bond clusters. nih.govnih.gov This suggests that in membrane-interacting peptides, replacing a lysine with an arginine could enhance membrane perturbation and binding. nih.govnih.gov Conversely, substituting arginine with lysine can sometimes be used to fine-tune activity or improve stability against certain proteases. mdpi.com For this compound, the high density of arginine residues suggests a strong potential for multipoint electrostatic and hydrogen-bonding interactions. Swapping the single lysine for arginine might enhance its binding affinity to targets with multiple negative charges, while replacing arginines with lysines could modulate its binding specificity and proteolytic stability.

Table 1: Hypothetical Impact of Amino Acid Substitutions in this compound
Original ResiduePositionSubstitutionRationalePredicted Effect on Activity
Arg1, 3, 6, 7AlaRemoves the guanidinium side chain to probe the importance of the positive charge and H-bonding capability. wikipedia.orgmybiosource.comSignificant decrease in binding to negatively charged pockets.
Lys2AlaEliminates the primary amino group to test the role of this specific basic residue.Likely decrease in binding, potentially less impactful than Arg substitution.
Thr4AlaRemoves the hydroxyl group to assess its role in H-bonding.Moderate to minor effect, depending on the interaction partner.
Leu5, 8AlaReduces the side chain's hydrophobicity and bulk.Potential decrease in activity if hydrophobic interactions are critical for binding.
Lys2ArgReplaces the amino group with a guanidinium group to enhance H-bonding potential. nih.govPotential increase in binding affinity or change in specificity.
Arg1, 3, 6, 7LysIntroduces more conformational flexibility in the side chain while retaining positive charge. nih.govModulation of binding affinity; potential increase in susceptibility to trypsin-like proteases. mdpi.com

Impact of Peptide Length and Terminal Modifications on Biological Activity

The length of a peptide is a critical determinant of its biological function. Shorter fragments of a larger active peptide may exhibit different or diminished activity. For instance, studies on fragments of the protein eglin c showed that different short sequences had distinct inhibitory profiles against various proteases, indicating that the entire sequence is not always required for every interaction, but specific lengths are tuned for specific targets. nih.gov For this compound, truncations from either the N- or C-terminus would likely lead to a significant loss of activity, as this would remove key binding residues.

Terminal modifications are a common strategy to enhance peptide stability and activity. The free N-terminal amine and C-terminal carboxyl groups are susceptible to degradation by exopeptidases. Capping these ends can block this degradation pathway. Common modifications include:

N-terminal Acetylation: Neutralizes the positive charge of the N-terminal amine.

C-terminal Amidation: Neutralizes the negative charge of the C-terminal carboxyl group, which can improve receptor binding and stability. acs.org

Stereochemical Influence: L- versus D-Amino Acid Incorporations in Peptide Design

Naturally occurring proteins are composed almost exclusively of L-amino acids. biopharmaspec.com The stereochemistry of a peptide's constituent amino acids dictates its three-dimensional structure and, consequently, its ability to interact with chiral biological targets like receptors and enzymes.

Incorporating non-native D-amino acids is a powerful strategy in peptide design. The primary benefit is the dramatic increase in resistance to proteolysis, as proteases are stereospecific for L-amino acid peptide bonds. biopharmaspec.com This can significantly extend the half-life of a peptide therapeutic. However, substituting an L-amino acid with its D-enantiomer inverts the stereochemistry at the alpha-carbon, which can profoundly alter the peptide's backbone conformation and side-chain orientations. nih.gov This change can disrupt the precise geometry required for binding to its target, often leading to reduced or abolished activity. In some cases, a D-amino acid substitution can stabilize a desired turn or secondary structure, leading to an increase in activity. Therefore, the placement of D-amino acids must be carefully considered to balance the gain in stability with the potential loss of function. For this compound, introducing a D-amino acid could enhance its stability but would require careful screening to ensure the essential binding interactions are maintained.

Table 2: Comparison of L-Peptides and D-Amino Acid-Containing Analogs
PropertyAll L-Amino Acid PeptidePeptide with D-Amino Acid(s)
Proteolytic StabilitySusceptible to degradation by proteases.Generally high resistance to proteolysis. biopharmaspec.com
Biological ActivityTypically active as it matches the native conformation.Activity can be reduced, retained, or occasionally enhanced, depending on the position of substitution. nih.gov
ImmunogenicityCan be processed and presented by antigen-presenting cells.Often associated with lower immunogenicity due to poor processing.
SynthesisStandard solid-phase or solution-phase synthesis.Requires the use of more expensive D-amino acid building blocks.

Chemical Conjugation and Derivatization Strategies for Enhanced Research Utility

N-terminal acylation involves attaching a fatty acid to the N-terminal amino group of a peptide. A prominent example is myristoylation, the attachment of a 14-carbon myristoyl group. This modification significantly increases the lipophilicity of the peptide, enabling it to anchor to cellular membranes. The myristoylated analog, Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH, is known to be an inhibitor of Protein Kinase C (PKC) by targeting its substrate-binding site. invivochem.cn The lipid tail facilitates the localization of the peptide to the membrane, where many PKC isoforms are active. Similarly, a shorter related peptide, N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH, has been identified as an inhibitor of histone phosphorylation. scbt.combiosynth.com These examples show how N-terminal acylation can be used to direct a peptide to a specific cellular compartment and modulate its function.

Linear peptides are often highly flexible, which can be entropically unfavorable for binding to a receptor. Introducing conformational constraints, such as through cyclization, can pre-organize the peptide into its bioactive conformation. This can lead to increased receptor affinity, enhanced specificity, and improved stability against proteases. Cyclization can be achieved by forming a peptide bond between the N- and C-termini (head-to-tail) or by linking the side chains of two amino acids. Another method to introduce a constraint is to incorporate two cysteine residues into the sequence, which can then be oxidized to form a covalent disulfide bond, creating a cyclic structure.

Beyond D-amino acids, a wide array of non-canonical amino acids (ncAAs) can be incorporated into peptides to optimize their properties. nih.gov These ncAAs can introduce novel side chains with different steric, electronic, or chemical properties, allowing for fine-tuning of peptide activity and stability. nih.govnih.gov For example, substituting a residue with its "homo" version (e.g., homoarginine), which contains an extra methylene (B1212753) group in the side chain, can alter spacing and binding geometry. nih.gov

Capping motifs are crucial for property optimization. As discussed previously, N-terminal acetylation and C-terminal amidation are common capping strategies that block exopeptidase activity and neutralize terminal charges, which can be beneficial for membrane permeability and receptor interaction. acs.org These modifications are essential tools in transforming a native peptide sequence into a more drug-like molecule for research and therapeutic development.

Advanced Research Methodologies and Future Perspectives for H Arg Lys Arg Thr Leu Arg Arg Leu Oh

In Vitro and Ex Vivo Experimental Models for Functional Characterization

Functional characterization of H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH relies on sophisticated in vitro and ex vivo models that mimic physiological environments. These systems allow for detailed investigation into its cellular behavior and membrane-disrupting capabilities.

To understand how this compound enters cells and where it localizes, researchers employ various cell culture-based assays. cambridge.org These systems are fundamental for quantifying uptake efficiency and identifying the peptide's intracellular destinations.

Quantitative uptake is typically measured by first synthesizing a version of the peptide labeled with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FAM). cambridge.org This labeled peptide is then incubated with cultured cells. The amount of peptide that enters the cells can be quantified using two primary methods:

Flow Cytometry: This technique rapidly analyzes individual cells in a suspension, measuring the fluorescence intensity of each cell. It allows for a high-throughput quantification of peptide uptake across a large cell population. cambridge.orgcambridge.org

To determine the peptide's location within the cell, confocal laser scanning microscopy is the method of choice. cambridge.org By using fluorescent dyes that specifically stain different organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes), researchers can observe whether the fluorescently-labeled peptide co-localizes with these specific cellular compartments. This provides crucial information on its mechanism of action and potential intracellular targets. Studies on L-arginine uptake have also utilized competitive inhibitors like L-lysine in cell migration assays to understand the role of specific transporters. nih.gov

Table 1: Methodologies for Cellular Uptake and Localization Studies

Method Purpose Typical Output Key Considerations
Flow Cytometry Quantify cellular uptake in a large cell population.Histogram of cell fluorescence intensity.Requires fluorescently labeled peptide; analyzes cells in suspension.
Fluorescence Spectroscopy Measure total peptide uptake in a cell population.Total fluorescence units per mg of cell protein.Requires fluorescently labeled peptide; provides an average measurement.
Confocal Microscopy Visualize the subcellular location of the peptide.2D/3D images showing peptide distribution within the cell.Requires co-staining with organelle-specific fluorescent markers.

To investigate the direct interaction of this compound with the cell membrane, researchers use simplified model systems like artificial lipid bilayers and liposomes. These models eliminate the complexity of other cellular components, allowing for a focused study of peptide-lipid interactions. researchgate.net The high concentration of arginine and lysine (B10760008) residues is known to play a key role in these interactions. nih.govnih.gov

Commonly used techniques include:

Circular Dichroism (CD) Spectroscopy: This method is used to determine the secondary structure of the peptide (e.g., alpha-helix, beta-sheet, or random coil). researchgate.netacs.org By measuring the CD spectrum of the peptide in buffer versus in the presence of liposomes, researchers can detect conformational changes that occur upon binding to the membrane, which is often a prerequisite for insertion and function. mdpi.com

Fluorescence Leakage Assays: In this approach, liposomes are created with a fluorescent dye encapsulated at a self-quenching concentration. researchgate.net When the peptide is added, if it disrupts the lipid bilayer, the dye leaks out, becomes diluted, and starts to fluoresce. The increase in fluorescence is a direct measure of the peptide's ability to permeabilize the membrane.

Molecular Dynamics (MD) Simulations: These computational studies simulate the interaction between the peptide and a lipid bilayer at an atomic level. MD simulations can reveal how specific residues, like arginine, anchor the peptide to the membrane by forming hydrogen bonds with lipid phosphate (B84403) groups, and can predict the extent of membrane deformation or pore formation. nih.govnih.gov

Table 2: Biophysical Techniques for Studying Peptide-Membrane Interactions

Technique Model System Information Gained
Circular Dichroism (CD) LiposomesConformational changes of the peptide upon membrane binding.
Fluorescence Leakage Assay Dye-filled LiposomesPeptide's ability to disrupt membrane integrity and cause leakage.
Molecular Dynamics (MD) Computational BilayerAtomic-level details of binding, insertion, and membrane perturbation.

High-Throughput Screening Approaches for Peptide Activity and Selectivity

To optimize the function of this compound or to discover novel variants with enhanced properties, high-throughput screening (HTS) is an indispensable tool. nih.gov HTS allows for the rapid testing of thousands of different peptide sequences derived from the original scaffold. nih.gov

A typical HTS workflow involves creating a library of peptides where specific amino acid positions in the this compound sequence are systematically varied. This library is then screened for a desired biological activity, such as enhanced cytotoxicity towards cancer cells or improved uptake efficiency. Quantitative High-Throughput Screening (qHTS) is an advanced approach where compounds are tested at multiple concentrations, generating a dose-response curve for every compound in the library in the primary screen. nih.gov This method provides richer, more reliable data, identifying compounds with a wide range of potencies and efficacies while minimizing false positives and negatives. nih.gov Peptide screening is a recognized tool for analyzing protein interactions and discovering active peptide agents. medchemexpress.com

Computational Tools for Predictive Peptide Design and Optimization

Complementing experimental approaches, computational tools offer a powerful and efficient means to guide the design of new peptides based on the this compound template. nih.gov These in silico methods can predict how changes in the peptide sequence will affect its structure and function, thereby reducing the time and cost associated with synthesizing and testing large numbers of variants.

Key computational strategies include:

Molecular Docking and Dynamics: As mentioned earlier, MD simulations can model the peptide's interaction with membranes. mdpi.com They can also be used to predict the binding affinity of the peptide to a specific protein target. This is crucial for designing peptides that not only enter cells but also modulate a specific intracellular process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are machine learning algorithms that correlate the chemical features of peptides with their biological activity. mdpi.comnih.gov By training a model on an existing dataset of peptides and their measured activities, a QSAR model can predict the activity of new, untested sequences, helping to prioritize the most promising candidates for synthesis. mdpi.com

Peptide Structure Prediction: Tools like PEP-FOLD can predict the three-dimensional structure of a peptide from its amino acid sequence. mdpi.com Understanding the peptide's likely conformation is the first step in rationally designing mutations to enhance its stability or binding capabilities.

These computational approaches, combined with experimental validation, create a powerful cycle of design, prediction, and testing that accelerates the development of optimized peptides for therapeutic or research applications. nih.gov

Q & A

Q. Table 1: Key Parameters for CD Spectroscopy of this compound

ParameterRecommended ValueRationale
Wavelength Range190–260 nmCaptures α-helix/β-sheet signals
Path Length0.1 cmMinimizes signal saturation
Scan Speed50 nm/minBalances resolution and noise
Buffer10 mM phosphate, pH 7.0Mimics physiological conditions

Q. Table 2: Common Pitfalls in SPPS of Arginine-Rich Peptides

PitfallMitigation Strategy
Incomplete couplingExtend reaction time to 2 hours per residue
AggregationAdd 0.1% TFA to cleavage cocktail
OxidationUse nitrogen atmosphere during handling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.